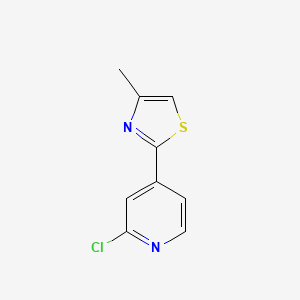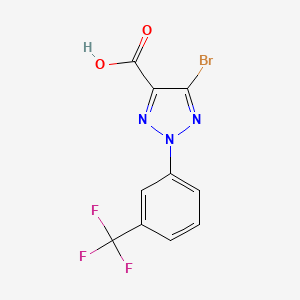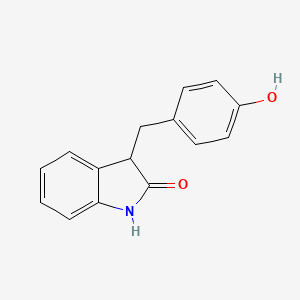
3-(4-Hydroxybenzyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxybenzyl)indolin-2-one is a compound that belongs to the indolin-2-one family, which is known for its diverse biological activities. This compound is particularly interesting due to its selective inhibition of receptor tyrosine kinases, making it a valuable molecule in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybenzyl)indolin-2-one typically involves the reaction of indolin-2-one with 4-hydroxybenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solvent, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency .
化学反应分析
Types of Reactions
3-(4-Hydroxybenzyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
3-(4-Hydroxybenzyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting receptor tyrosine kinases, which are involved in cell signaling pathways.
Medicine: Potential therapeutic agent for diseases involving abnormal cell growth, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-(4-Hydroxybenzyl)indolin-2-one involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in the regulation of cell division and survival. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cell proliferation, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity.
3-(4-Methoxybenzyl)indolin-2-one: Exhibits different biological activities due to the presence of a methoxy group instead of a hydroxy group
Uniqueness
3-(4-Hydroxybenzyl)indolin-2-one is unique due to its specific inhibition of receptor tyrosine kinases, which is not commonly observed in other similar compounds. This specificity makes it a valuable molecule for targeted therapeutic applications .
属性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
3-[(4-hydroxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13NO2/c17-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)16-15(13)18/h1-8,13,17H,9H2,(H,16,18) |
InChI 键 |
BNEPXBTXKGHOQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


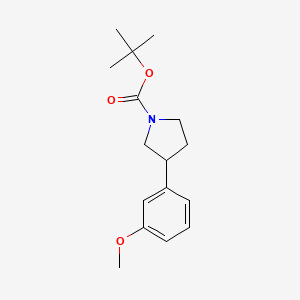

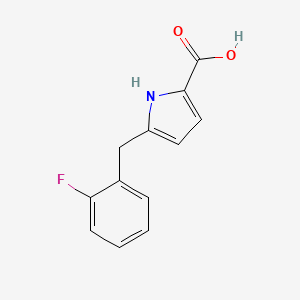
![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)

![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)
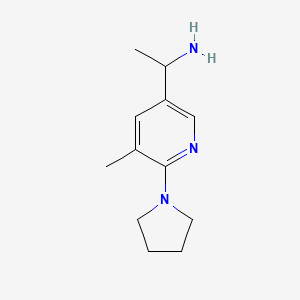
![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)



